Pheromone Activity: Ortho-Methyl and Hydroxy Groups Essential for Full Biological Response
In a direct head-to-head study evaluating 27 structural analogs of 2-hydroxy-6-methylbenzaldehyde against the astigmatid mites Aleuroglyphus ovatus and Acarus immobilis, the native compound served as the baseline for full pheromone activity. Analogs lacking the hydroxyl group (e.g., 2-methylbenzaldehyde) or possessing a carboxylic acid instead of an aldehyde (e.g., 6-methylsalicylic acid) exhibited significantly altered activity profiles. Critically, five substituted salicylaldehydes (including 3-isopropyl-6-methyl-, 6-ethyl-, 3-methyl-, 3-ethyl-, and non-substituted salicylaldehyde) and 4-hydroxy-2-methylbenzaldehyde demonstrated activity levels that were, at best, only one-tenth of the activity of 2-hydroxy-6-methylbenzaldehyde against A. immobilis [1]. Conversely, 6-methylsalicylic acid and 2-methylbenzoic acid matched the activity of the native pheromone against A. ovatus, highlighting the species-specific nature of the recognition and the unique ortho-methyl/hydroxy pattern of the target compound [1].
| Evidence Dimension | Relative pheromone activity |
|---|---|
| Target Compound Data | 100% (baseline activity) |
| Comparator Or Baseline | Five substituted salicylaldehydes (e.g., 6-ethyl-, 3-methyl-, non-substituted salicylaldehyde) |
| Quantified Difference | ≤10% of target compound activity |
| Conditions | Filter paper bioassays; male Acarus immobilis mites |
Why This Matters
This quantitative difference confirms that only 2-hydroxy-6-methylbenzaldehyde reliably elicits the full pheromone response, making it irreplaceable for research or pest management applications requiring the native chemical signal.
- [1] Shibata S, Kuwahara Y, Sato M, Matsuyama S, Suzuki T. Sex pheromone activity of 2-hydroxy-6-methylbenzaldehyde analogs against males of two astigmatid mites, Aleuroglyphus ovatus and Acarus immobilis. Nippon Noyaku Gakkaishi. 1998;23(1):34-39. View Source
